molecular formula C13H19N3O3S B2773261 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide CAS No. 2034401-36-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide

Cat. No.: B2773261
CAS No.: 2034401-36-8
M. Wt: 297.37
InChI Key: VZMWUENVSUOOOG-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide is an organic compound characterized by the presence of a benzo[c][1,2,5]thiadiazole ring system. The compound's structure includes sulfur dioxide groups, adding distinct reactivity and stability aspects, which are relevant for various chemical reactions and applications.

Scientific Research Applications

Chemistry

  • As Building Blocks: : Used in the synthesis of more complex organic molecules.

  • Catalysis: : Serving as ligands or catalysts in various chemical transformations.

Biology and Medicine

  • Pharmacophore Development: : Structurally modified derivatives are evaluated for potential pharmacological activities.

  • Biomolecular Probes: : Used to study interactions in biological systems due to their unique structural features.

Industry

  • Material Science: : Incorporated into polymers or materials requiring high stability and unique electronic properties.

  • Agriculture: : Potential use in developing agrochemicals with specific functionalities.

Future Directions

Thiadiazoles are a part of many drugs and have important pharmacological properties . Therefore, they are likely to continue being a focus of research in the future.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that they might affect pathways related to light absorption and energy transfer.

Result of Action

Given the potential use of btz-based compounds as visible-light organophotocatalysts , it’s possible that the compound could induce changes at the molecular and cellular levels through light-induced processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of light could potentially enhance the activity of this compound, given its potential use as a visible-light organophotocatalyst . .

Preparation Methods

Synthetic Routes

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide generally involves multi-step organic reactions. A common route includes:

  • Formation of Benzo[c][1,2,5]thiadiazole: : This can be achieved by cyclizing ortho-substituted aromatic amines with sulfur-containing reagents.

  • Methylation: : The benzo[c][1,2,5]thiadiazole core is methylated using methylating agents like methyl iodide in the presence of a base.

  • Sulfonation: : Introducing sulfur dioxide groups typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

  • Attachment of the Isobutyramide Moiety: : This can be achieved through amide bond formation using reagents like isobutyric anhydride or isobutyric acid with a coupling agent.

Industrial Production Methods

In an industrial setting, the production method scales up the laboratory procedures with considerations for yield optimization, cost-efficiency, and safety:

  • Batch Processing: : Often used for smaller quantities or high-value compounds, allowing precise control over reaction conditions.

  • Continuous Flow Processing: : Suitable for large-scale production, providing improved consistency and efficiency through automation.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation and Reduction: : The benzo[c][1,2,5]thiadiazole ring and the sulfur dioxide groups provide sites for redox reactions.

  • Substitution Reactions: : Functional groups attached to the ring can be substituted under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic reagents like halides, amines, or organolithium compounds.

Major Products Formed

  • Oxidation: : The product may include sulfoxides or sulfones, depending on the oxidant strength and reaction duration.

  • Reduction: : Reduction of the sulfonyl groups or the benzo ring could lead to thiols or amines.

  • Substitution: : Various substituted benzo[c][1,2,5]thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide: : Lacks the sulfur dioxide groups, affecting its reactivity and application scope.

  • N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide: : Similar structure but without the methyl group, leading to different physical and chemical properties.

Uniqueness

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide stands out due to:

  • Sulfur Dioxide Groups: : These confer unique redox properties and stability.

  • Functional Diversity: : The combination of its structural components allows for a wide range of reactions and applications not seen in closely related compounds.

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10(2)13(17)14-8-9-16-12-7-5-4-6-11(12)15(3)20(16,18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMWUENVSUOOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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